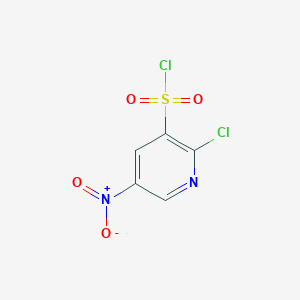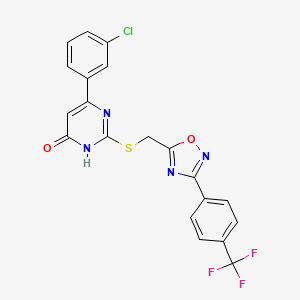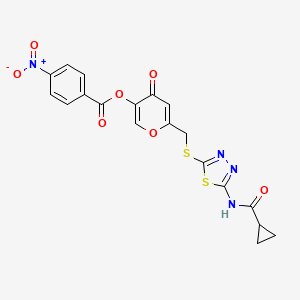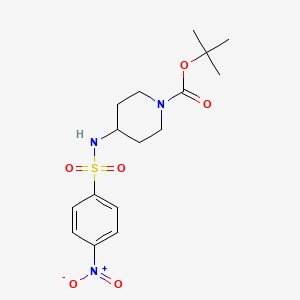![molecular formula C24H22BrNO2 B3013951 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide CAS No. 477889-36-4](/img/structure/B3013951.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide” is a complex organic compound. It contains a bromobenzyl group, a phenyl group, and a methylbenzyl group . The compound is likely to be a solid at room temperature .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bromobenzyl group, the phenyl group, and the methylbenzyl group . The exact synthesis would depend on the starting materials and the desired route of synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the bromobenzyl, phenyl, and methylbenzyl groups all contributing to the overall structure . The presence of the bromine atom would likely make the compound quite heavy .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could potentially be replaced with another group in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its melting point, boiling point, and solubility would all be determined by the specific arrangement of atoms in the molecule .
Scientific Research Applications
Structural Analysis and Reactivity Studies
The compound has been studied for its structural and reactivity properties using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the molecule’s shape, properties within its crystalline environment, and its chemical reactivity properties . The aromatic character and π–π stacking ability are also evaluated, which is crucial for the design and development of new materials involving 1,2,4-triazole systems .
Nonlinear Optical Properties for Optoelectronics
This compound exhibits third-order nonlinear optical properties, making it a candidate for optoelectronics applications . Its potential uses include optical switching, modulation, frequency shifting, and optical data storage. The synthesis and spectral characterization of this compound contribute to the development of new materials with high-order optical nonlinearity and rapid electro-optical effects .
Quantum Chemical Studies
Quantum chemical studies on this compound have been conducted to understand its electronic structure and properties. These studies involve predicting global reactivity descriptors and local nucleophilic/electrophilic Parr functions, which are essential for assessing the compound’s suitability in various chemical reactions and processes .
Pharmaceutical Chemistry
The compound’s intricate molecular architecture, enriched by distinct functional groups, suggests potential applications in pharmaceutical chemistry. The ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring could be a defining feature for its reactivity in synthesizing new pharmaceuticals .
Material Science
In material science, the compound’s ability to form crystals with specific properties is of interest. Its crystal structure and the types of energies contributing to the supramolecular architecture within the crystal are valuable for designing materials with desired physical and chemical properties .
Synthesis of Schiff Base Materials
The compound is relevant in the synthesis of Schiff base materials, which are known for their optoelectronic characteristics. These materials are investigated for their potential uses in photodetectors and optical memory storage due to their unique electronic characteristics .
Safety and Hazards
properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO2/c1-18-2-4-20(5-3-18)16-26-24(27)15-10-19-8-13-23(14-9-19)28-17-21-6-11-22(25)12-7-21/h2-15H,16-17H2,1H3,(H,26,27)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKUIYBQSXCEM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)





![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)